2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde
Overview
Description
2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of the methoxymethoxy group. One common method involves the following steps:
Bromination: The starting material, 3-((methoxymethoxy)methyl)benzaldehyde, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: NaOH, K2CO3, organic solvents (e.g., ethanol, methanol)
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: NaBH4, LiAlH4, anhydrous conditions
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Oxidation: 2-Bromo-3-((methoxymethoxy)methyl)benzoic acid
Reduction: 2-Bromo-3-((methoxymethoxy)methyl)benzyl alcohol
Scientific Research Applications
2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and bromine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde depends on the specific reactions it undergoes. In general, the bromine atom and the aldehyde group are key functional groups that participate in various chemical transformations. The bromine atom can act as a leaving group in substitution reactions, while the aldehyde group can undergo oxidation or reduction.
Molecular Targets and Pathways
Substitution Reactions: The bromine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The aldehyde group is converted to a carboxylic acid, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
Reduction Reactions: The aldehyde group is reduced to an alcohol, involving the addition of hydrogen atoms.
Comparison with Similar Compounds
2-Bromo-3-((methoxymethoxy)methyl)benzaldehyde can be compared with other similar compounds such as:
2-Bromo-3-methylbenzaldehyde: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.
3-((Methoxymethoxy)methyl)benzaldehyde: Lacks the bromine atom, which limits its reactivity in substitution reactions.
2-Bromo-4-((methoxymethoxy)methyl)benzaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of both the bromine atom and the methoxymethoxy group, which provide a combination of reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-bromo-3-(methoxymethoxymethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-14-6-9-4-2-3-8(5-12)10(9)11/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSARHATOEALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=C(C(=CC=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248956 | |
Record name | 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255794-74-1 | |
Record name | 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255794-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-[(methoxymethoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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